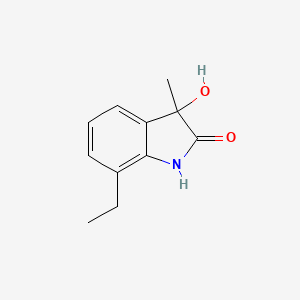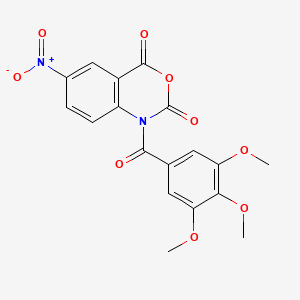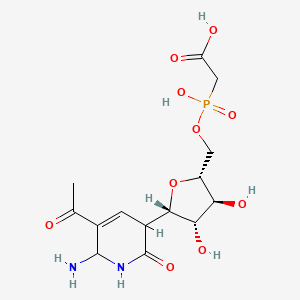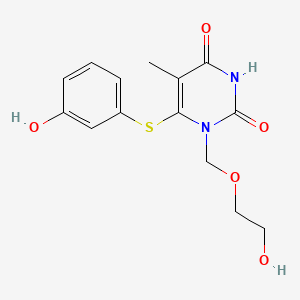
(R)-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole is a synthetic organic compound that belongs to the class of thiazolobenzimidazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Starting Materials: 2,6-Difluoroaniline and a suitable thiazole precursor.
Reaction Conditions: The reaction may be carried out in the presence of a catalyst such as a Lewis acid, under reflux conditions, and in an inert atmosphere to prevent oxidation.
Purification: The product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the thiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of ®-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolobenzimidazoles: Compounds with similar core structures but different substituents.
Fluorinated Aromatics: Compounds with fluorine atoms on aromatic rings.
Uniqueness
®-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole is unique due to its specific substitution pattern and stereochemistry, which can influence its biological activity and chemical reactivity.
Propiedades
Número CAS |
194161-13-2 |
|---|---|
Fórmula molecular |
C15H10F2N2S |
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
(1R)-1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H10F2N2S/c16-9-4-3-5-10(17)14(9)15-19-12-7-2-1-6-11(12)18-13(19)8-20-15/h1-7,15H,8H2/t15-/m1/s1 |
Clave InChI |
AMLBAOPYPUXEQF-OAHLLOKOSA-N |
SMILES isomérico |
C1C2=NC3=CC=CC=C3N2[C@H](S1)C4=C(C=CC=C4F)F |
SMILES canónico |
C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















